5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one
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Overview
Description
4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves palladium-catalyzed coupling reactions. For instance, the activation of bromochromones by palladium insertion into the carbon–halogen bond allows for coupling with alkenes, leading to vinylated chromones . This method provides a clean introduction of substituents into the chromone ring system.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenated derivatives can undergo substitution reactions, such as the palladium-catalyzed coupling mentioned earlier.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for coupling reactions.
Oxidizing agents: like potassium permanganate for oxidation.
Reducing agents: such as sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, vinylated chromones are a major product of palladium-catalyzed coupling reactions .
Scientific Research Applications
4H-1-Benzopyran-4-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific derivative and its structure.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-: Another benzopyran derivative with different substituents, leading to distinct biological activities.
4H-1-Benzopyran-4-one, 3-propyl-: A simpler derivative with a propyl group, used in various chemical applications.
Uniqueness
The uniqueness of 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)- lies in its complex structure, which imparts specific biological activities and potential therapeutic applications not found in simpler derivatives.
Biological Activity
5-Hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-3-(3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy)-1-benzopyran-4-one is a complex flavonoid compound noted for its intricate structure and potential biological activities. This compound has garnered attention in scientific research due to its various therapeutic properties, including antioxidant and anti-inflammatory effects.
Chemical Structure and Properties
The compound belongs to the flavonoid class and features multiple hydroxyl and methoxy groups that contribute to its biological activities. Its molecular formula is C19H18O8, with a molecular weight of 374.34 g/mol. The presence of these functional groups enhances its interaction with biological systems.
Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | C19H18O8 |
Molecular Weight | 374.34 g/mol |
Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , primarily through its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound has shown potential in anti-inflammatory applications . Studies suggest that it may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition can be beneficial in managing conditions such as arthritis and other inflammatory diseases.
Enzyme Modulation
5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl) has been found to interact with various biological targets:
- Cyclooxygenase Inhibition : Reduces inflammation by inhibiting COX enzymes.
- Antioxidant Enzyme Modulation : Enhances the activity of endogenous antioxidant enzymes.
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study utilizing DPPH and ABTS assays demonstrated that the compound effectively scavenges free radicals with an IC50 value comparable to well-known antioxidants.
- Anti-inflammatory Mechanisms : In vitro studies showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophages.
- Protective Effects Against Oxidative Stress : Animal models have indicated that administration of this compound can mitigate oxidative stress markers in tissues subjected to ischemia-reperfusion injury.
Potential Applications
Due to its diverse biological activities, 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl) holds promise in several therapeutic areas:
- Nutraceuticals : As a dietary supplement for antioxidant support.
- Pharmaceuticals : Development of anti-inflammatory drugs.
- Cosmetics : Formulations aimed at reducing oxidative damage to skin cells.
Properties
CAS No. |
55481-91-9 |
---|---|
Molecular Formula |
C34H42O21 |
Molecular Weight |
786.7 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O21/c1-10-20(38)24(42)27(45)32(50-10)49-9-18-22(40)26(44)29(47)34(54-18)55-31-23(41)19-14(37)6-12(51-33-28(46)25(43)21(39)17(8-35)53-33)7-16(19)52-30(31)11-3-4-13(36)15(5-11)48-2/h3-7,10,17-18,20-22,24-29,32-40,42-47H,8-9H2,1-2H3/t10-,17+,18+,20-,21+,22+,24+,25-,26-,27+,28+,29+,32+,33+,34-/m0/s1 |
InChI Key |
VLDJCNQOIAEWHD-OBQKRMBVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O)O)O |
Origin of Product |
United States |
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